Sodium 4-methyl-3-nitrobenzene-1-sulfinate
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Overview
Description
Sodium 4-methyl-3-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆NNaO₄S. It is a sodium salt derivative of 4-methyl-3-nitrobenzenesulfinic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-methyl-3-nitrobenzene-1-sulfinate typically involves the sulfonation of 4-methyl-3-nitrotoluene. The process includes the following steps:
Nitration: 4-methyltoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-methyl-3-nitrotoluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-methyl-3-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-methyl-3-aminobenzene-1-sulfinate using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Substitution Reagents: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt).
Major Products
Reduction: 4-methyl-3-aminobenzene-1-sulfinate.
Oxidation: 4-methyl-3-nitrobenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-methyl-3-nitrobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-methyl-3-nitrobenzene-1-sulfinate involves its interaction with various molecular targets. In reduction reactions, it acts as an electron acceptor, facilitating the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the nitro group serves as a leaving group, allowing nucleophiles to attack the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
Sodium benzenesulfinate: Lacks the nitro and methyl groups, making it less reactive in certain substitution reactions.
Sodium 4-nitrobenzenesulfinate: Similar but lacks the methyl group, affecting its solubility and reactivity.
Sodium 4-methylbenzenesulfinate: Lacks the nitro group, making it less versatile in redox reactions.
Uniqueness
Sodium 4-methyl-3-nitrobenzene-1-sulfinate is unique due to the presence of both nitro and methyl groups, which enhance its reactivity and solubility. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
Molecular Formula |
C7H6NNaO4S |
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Molecular Weight |
223.18 g/mol |
IUPAC Name |
sodium;4-methyl-3-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-5-2-3-6(13(11)12)4-7(5)8(9)10;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
ZCYMBTVCHBTAHE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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